molecular formula C7H10O B6249910 (3-ethynylcyclobutyl)methanol, Mixture of diastereomers CAS No. 162039-22-7

(3-ethynylcyclobutyl)methanol, Mixture of diastereomers

Cat. No.: B6249910
CAS No.: 162039-22-7
M. Wt: 110.2
InChI Key:
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Description

(3-ethynylcyclobutyl)methanol, mixture of diastereomers, is a chemical compound that has garnered attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research. This compound exists as a mixture of diastereomers, which are stereoisomers that are not related as mirror images and have different physical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethynylcyclobutyl)methanol typically involves the reaction of cyclobutyl derivatives with ethynylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the formation of the desired product. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule, leading to different spatial arrangements of the atoms.

Industrial Production Methods

Industrial production of (3-ethynylcyclobutyl)methanol involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), which allow for the efficient separation and quantification of the different diastereomers .

Chemical Reactions Analysis

Types of Reactions

(3-ethynylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in (3-ethynylcyclobutyl)methanol can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, alcohols, hydrocarbons, and substituted derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

(3-ethynylcyclobutyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-ethynylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-ethynylcyclobutyl)methanol include other cyclobutyl derivatives and ethynyl-substituted alcohols. These compounds share similar structural features and chemical properties but may differ in their biological activity and reactivity .

Uniqueness

What sets (3-ethynylcyclobutyl)methanol apart from similar compounds is its unique combination of the cyclobutyl ring and the ethynyl group, which imparts distinct chemical and biological properties. The presence of diastereomers adds another layer of complexity, making it a valuable compound for studying stereochemistry and its effects on chemical reactivity and biological activity .

Properties

CAS No.

162039-22-7

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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